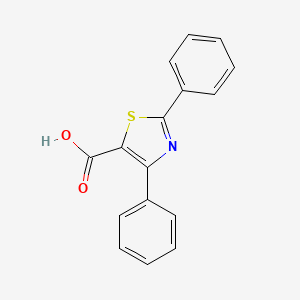

2,4-diphenyl-1,3-thiazole-5-carboxylic Acid

Description

BenchChem offers high-quality 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-diphenyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOCHRNIGWCEJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427902 |

Source

|

| Record name | 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502935-47-9 |

Source

|

| Record name | 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diphenyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,4-Diphenyl-1,3-thiazole-5-carboxylic Acid

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This guide provides an in-depth, technically-grounded overview of the synthesis, purification, and characterization of a key derivative, 2,4-diphenyl-1,3-thiazole-5-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen synthetic strategy—the Hantzsch thiazole synthesis—and details the self-validating protocols required for structural confirmation. This whitepaper is intended for researchers and professionals in organic synthesis and drug development, offering a practical and scientifically rigorous framework for obtaining and verifying this valuable molecular entity.

Strategic Approach: The Hantzsch Thiazole Synthesis

The synthesis of substituted thiazoles has been a subject of extensive research, with the Hantzsch thiazole synthesis, first described in 1887, remaining one of the most robust and versatile methods.[4][5] The classical approach involves the cyclocondensation of an α-haloketone with a thioamide.[6] For the synthesis of the title compound, a logical retrosynthetic disconnection points to two primary building blocks: thiobenzamide and a suitable α-halo-β-carbonyl compound bearing the carboxylic acid precursor.

The chosen forward synthesis, therefore, involves a two-step sequence:

-

Cyclocondensation: Reaction of thiobenzamide with ethyl 2-chloro-3-oxo-3-phenylpropanoate to form the intermediate, ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate.

-

Hydrolysis: Saponification of the resulting ester to yield the final 2,4-diphenyl-1,3-thiazole-5-carboxylic acid.

This strategy is advantageous due to the commercial availability and stability of the starting materials and the generally high yields associated with the Hantzsch reaction.[7]

Mechanistic Insights

The causality of the Hantzsch synthesis is rooted in a sequence of well-established reaction mechanisms. The process begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound (S_N2 reaction). This is followed by an intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the ketone carbonyl. The final aromatic thiazole ring is formed through a dehydration step.[8][9]

Caption: Reaction mechanism for the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols are designed to be self-validating, with integrated characterization checkpoints. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Synthesis Workflow

The complete synthetic pathway from starting materials to the final purified product is outlined below.

Caption: Workflow for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiobenzamide (1.37 g, 10 mmol) and absolute ethanol (50 mL). Stir until the thiobenzamide is fully dissolved.

-

Reagent Addition: Add ethyl 2-chloro-3-oxo-3-phenylpropanoate (2.27 g, 10 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.

-

Isolation: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately 15 mL using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 100 mL of cold water with stirring. A solid precipitate of the crude ester will form.

-

Filtration: Collect the solid by vacuum filtration using a Büchner funnel, washing the filter cake with cold water (2 x 20 mL).[6]

-

Drying: Allow the crude product to air-dry. The material can be used in the next step without further purification or can be recrystallized from ethanol for analytical purposes.

Step 2: Hydrolysis to 2,4-Diphenyl-1,3-thiazole-5-carboxylic Acid

-

Setup: In a 250 mL round-bottom flask, suspend the crude ethyl ester (approx. 10 mmol) from the previous step in ethanol (60 mL).

-

Reagent Addition: Add a solution of sodium hydroxide (1.2 g, 30 mmol) in water (20 mL).

-

Reaction: Heat the mixture to reflux for 3-5 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester spot).

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

-

Acidification: Dissolve the remaining aqueous residue in 50 mL of water. Cool the solution in an ice bath and slowly acidify to a pH of ~2 by adding 2M hydrochloric acid dropwise. A dense precipitate will form.[10][11]

-

Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Drying: Dry the final product in a vacuum oven at 60 °C to a constant weight.

Purification and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Purification Protocol

The primary method for purifying the final carboxylic acid is recrystallization.[12]

-

Dissolve the crude, dried 2,4-diphenyl-1,3-thiazole-5-carboxylic acid in a minimum amount of hot ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

Spectroscopic Characterization

The structure of the final product is confirmed by a combination of spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A very broad absorption is expected between 2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxyl group.[13] Aromatic C-H stretching will appear above 3000 cm⁻¹.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically 7.2-8.2 ppm) corresponding to the ten protons of the two phenyl rings. A highly deshielded, broad singlet for the acidic carboxylic proton will appear far downfield (>12 ppm) and is exchangeable with D₂O.[9][13]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be highly deshielded, appearing in the 165-180 ppm range.[13] Signals for the aromatic and thiazole ring carbons will be observed between approximately 125-160 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For C₁₆H₁₁NO₂S, the expected monoisotopic mass is approximately 281.05 Da.

Representative Analytical Data

The following table summarizes the expected analytical data for the purified product.

| Analysis Type | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₆H₁₁NO₂S |

| Molecular Weight | 281.33 g/mol |

| IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch), ~3060 (aromatic C-H stretch), ~1710 (strong, C=O stretch), ~1600, 1480 (aromatic C=C stretch) |

| ¹H NMR (DMSO-d₆, ppm) | ~13.0 (s, 1H, -COOH), ~8.2-7.4 (m, 10H, Ar-H) |

| ¹³C NMR (DMSO-d₆, ppm) | ~168.0 (C=O), ~160.2, 155.8, 134.1, 131.5, 130.8, 129.9, 129.5, 128.7, 128.3, 126.5 (Aromatic & Thiazole Carbons) |

| MS (ESI-) m/z | 280.0 [M-H]⁻ |

Conclusion and Future Outlook

This guide has detailed a reliable and mechanistically sound pathway for the synthesis of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid via the Hantzsch thiazole synthesis. The provided protocols for synthesis, purification, and characterization constitute a complete and self-validating system for obtaining this compound with high purity. Given the established importance of the thiazole nucleus in drug discovery, 2,4-diphenyl-1,3-thiazole-5-carboxylic acid represents a versatile building block for the development of novel therapeutic agents and functional materials.[3][15] Further derivatization of the carboxylic acid moiety can open avenues to new libraries of compounds with potential biological activity.

References

-

Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. Retrieved January 17, 2026, from [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2025). ACS Omega. Retrieved January 17, 2026, from [Link]

-

Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. (2022). Organic Letters. Retrieved January 17, 2026, from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved January 17, 2026, from [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 17, 2026, from [Link]

- Processes for preparing thiazole carboxylic acids. (1966). Google Patents.

-

Synthesis of selected functionalized derivatives of thiazolo[3,2-b][4][7][8]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][6][7][8]thiadiazole. (2022). ResearchHub. Retrieved January 17, 2026, from [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). KUEY. Retrieved January 17, 2026, from [Link]

-

General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2,5‐disubstituted thiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. (2025). Journal of Advances in Chemistry. Retrieved January 17, 2026, from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl). (n.d.). Current issues in pharmacy and medicine: science and practice. Retrieved January 17, 2026, from [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]

-

The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

- A kind of method for preparing thiazole-4-carboxylic acid. (2012). Google Patents.

-

Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (n.d.). DergiPark. Retrieved January 17, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

-

Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494. (n.d.). PubChem - NIH. Retrieved January 17, 2026, from [Link]

-

Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. (2024). Ibn Al-Haitham Journal for Pure and Applied Science. Retrieved January 17, 2026, from [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (n.d.). SciELO South Africa. Retrieved January 17, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]

-

Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. (2021). YouTube. Retrieved January 17, 2026, from [Link]

-

Spectroscopic (FT-IR,1H and 13C NMR) characterization and density functional theory calculations for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2,4-diphenyl-1,3-oxazole-5-carboxylic acid. (2025). ChemSynthesis. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. synarchive.com [synarchive.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 11. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 15. chemimpex.com [chemimpex.com]

theoretical investigation of diphenylthiazole carboxylic acid

An In-Depth Technical Guide to the Theoretical Investigation of Diphenylthiazole Carboxylic Acid

Executive Summary

Diphenylthiazole carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for cancer, inflammation, and metabolic diseases.[1][2] The rational design and optimization of these compounds are increasingly reliant on computational and theoretical chemistry. This guide provides a comprehensive overview of the theoretical methodologies employed to investigate the structural, electronic, and biological properties of diphenylthiazole carboxylic acid. We will delve into the principles and practical applications of Density Functional Theory (DFT) for molecular characterization and molecular docking for predicting protein-ligand interactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of new therapeutic agents based on the diphenylthiazole core.

The Diphenylthiazole Carboxylic Acid Scaffold: A Computational Perspective

The thiazole ring is a cornerstone of many biologically active molecules, including the antibiotic penicillin and vitamin B1.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive component in drug design. The addition of two phenyl rings and a carboxylic acid moiety creates a versatile structure—diphenylthiazole carboxylic acid—with a rich potential for chemical modification and biological targeting.

Theoretical investigations provide a powerful lens to understand this potential before committing to extensive synthetic and experimental work. By simulating the molecule at the quantum level, we can predict its behavior, stability, and reactivity. This in silico approach allows for the rapid screening of virtual derivatives, prioritization of synthetic targets, and generation of mechanistic hypotheses, thereby streamlining the drug discovery pipeline.[5]

Core Theoretical Methodologies

Density Functional Theory (DFT): Elucidating Intrinsic Molecular Properties

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[6] DFT is used to determine a molecule's optimized geometry, spectroscopic signatures, and electronic characteristics.

Causality Behind Method Selection: The choice of a functional and basis set is critical for the accuracy of DFT calculations. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules as it provides reliable results for both structural and spectroscopic properties.[7] The 6-311++G(d,p) basis set is a robust choice that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle the complex electronic distributions in aromatic systems like diphenylthiazole carboxylic acid.[8]

Molecular Docking: Predicting Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[5] This method is instrumental in drug discovery for identifying potential drug candidates by simulating their interaction with a biological target. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and then using a scoring function to rank them. The results can reveal key binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[2][9]

Integrated Workflow for Theoretical Analysis

A systematic theoretical investigation follows a multi-step workflow. This process ensures that the computational models are robust and the resulting data is reliable for making informed decisions in a drug development context.

Caption: Workflow for the theoretical investigation of a drug candidate.

In Silico Characterization Protocols

Protocol 1: Geometry Optimization and Conformational Analysis

This protocol aims to find the most stable three-dimensional structure of the molecule.

-

Structure Creation: Draw the diphenylthiazole carboxylic acid molecule in a molecular editor (e.g., GaussView, Avogadro).

-

Initial Optimization: Perform a preliminary geometry optimization using a lower-level, computationally cheaper method (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.

-

DFT Optimization:

-

Conformational Search: For flexible molecules, it's crucial to explore different conformers. This can be done by systematically rotating key dihedral angles (e.g., the bonds connecting the phenyl rings to the thiazole) and re-optimizing the geometry for each starting position.[8]

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. A true energy minimum will have no imaginary frequencies. This step validates the optimized structure.[8]

Data Presentation: Relative Conformer Energies

| Conformer | Key Dihedral Angle (°C-C-C=N) | Relative Energy (kJ/mol) | Status |

| DPTCA-1 | 0.5 | 0.00 | Global Minimum |

| DPTCA-2 | 180.2 | 5.81 | Local Minimum |

| DPTCA-3 | 90.1 | 25.33 | Transition State |

Note: Data is illustrative and would be populated from actual DFT calculations.

Protocol 2: Frontier Molecular Orbital (FMO) and MEP Analysis

This protocol provides insights into the molecule's reactivity and electronic distribution.

-

Input: Use the validated, optimized geometry from the previous protocol.

-

Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are standard outputs of the DFT calculation.

-

Analysis:

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of chemical stability. A large gap implies high stability and low reactivity.[6]

-

Orbital Visualization: Plot the HOMO and LUMO surfaces to visualize the electron density. The HOMO region indicates the site of electron donation (nucleophilic attack), while the LUMO region indicates the site of electron acceptance (electrophilic attack).

-

MEP Map: Calculate and visualize the Molecular Electrostatic Potential (MEP) map. This map shows the charge distribution, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack.

-

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Application in Drug Development: Molecular Docking

Let's consider a case study where diphenylthiazole carboxylic acid derivatives are investigated as potential inhibitors of Cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design.[1]

Protocol 3: Molecular Docking Simulation

-

Receptor Preparation:

-

Download the crystal structure of COX-2 from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools or Schrödinger Maestro, prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site (the "grid box") based on the location of a known co-crystallized inhibitor.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of the diphenylthiazole carboxylic acid derivative as the starting point.

-

Assign charges and define rotatable bonds.

-

-

Docking Execution:

-

Run the docking algorithm (e.g., AutoDock Vina). The software will generate multiple binding poses for the ligand within the receptor's active site.

-

-

Analysis of Results:

-

Rank the poses based on their docking score (an estimate of binding affinity). The most negative score typically represents the best binding mode.

-

Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) with active site residues.[1]

-

Data Presentation: Docking Results

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| DPTCA-17b | -10.5 | Arg513, Tyr385 | H-Bond, π-π Stacking |

| Celecoxib | -10.1 | Arg513, His90 | H-Bond, Hydrophobic |

Note: Data is illustrative, based on findings for similar compounds.[1]

Caption: Key interactions of a ligand in a protein active site.

Conclusion and Future Directions

The provides invaluable insights that complement and guide experimental research. DFT calculations elucidate the fundamental electronic and structural properties that govern the molecule's behavior, while molecular docking offers a powerful tool to predict and rationalize its biological activity.[5][8] This integrated computational approach enables a more efficient, data-driven process for designing novel derivatives with enhanced potency and selectivity.

Future work should focus on more advanced computational techniques. Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event.[2][10] Furthermore, developing Quantitative Structure-Activity Relationship (QSAR) models based on DFT-derived descriptors can enable the prediction of biological activity for a large library of virtual compounds, further accelerating the discovery of new drug candidates.

References

-

Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. (n.d.). National Institutes of Health (NIH). [Link]

-

Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health (NIH). [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications. [Link]

-

Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. (n.d.). Dovepress. [Link]

-

Synthesis, Activity, and Docking Study of Novel Phenylthiazole-Carboxamido Acid Derivatives as FFA2 Agonists. (2016). PubMed. [Link]

-

Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. (2016). National Institutes of Health (NIH). [Link]

-

Synthesis, Activity, and Docking Study of Novel Phenylthiazole-Carboxamido Acid Derivatives as FFA2 Agonists. (n.d.). ResearchGate. [Link]

-

Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. (2016). PubMed. [Link]

-

Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities. (2017). PubMed. [Link]

-

Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. (2018). ResearchGate. [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2024). ResearchGate. [Link]

-

Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020). DergiPark. [Link]

-

DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (2021). National Institutes of Health (NIH). [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2024). National Institutes of Health (NIH). [Link]

Sources

- 1. Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

preliminary in-vitro screening of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid

An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 2,4-Diphenyl-1,3-thiazole-5-carboxylic Acid

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to engage in various biological interactions, particularly hydrogen bonding via the nitrogen atom, making it a cornerstone in the design of novel therapeutics.[3] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5] This has led to their incorporation into numerous FDA-approved drugs, such as the anticancer agents Dasatinib and Ixazomib.[3]

This guide focuses on a specific derivative, 2,4-diphenyl-1,3-thiazole-5-carboxylic acid . Preliminary research indicates this compound possesses significant potential, with documented activity against bacterial strains, fungi like Candida albicans, and human cancer cell lines, including lung adenocarcinoma (A549) and glioblastoma (U251).[6] The purpose of this document is to provide researchers and drug development professionals with a comprehensive, logic-driven framework for the preliminary in-vitro screening of this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating initial characterization of its bioactivity profile.

Phase 1: Foundational Analysis - Broad Spectrum Cytotoxicity Screening

Causality: Before investigating specific mechanisms, it is imperative to establish the compound's fundamental effect on cell viability. A broad-spectrum cytotoxicity screen against a panel of diverse human cancer cell lines serves a dual purpose: 1) it provides the first indication of potential anticancer activity, and 2) it determines the concentration range for subsequent, more sensitive assays, thereby establishing a preliminary therapeutic index. A compound that is indiscriminately cytotoxic at low concentrations may be a poor candidate for anything other than oncology, and even then, selectivity is key.

Selected Protocol: Sulforhodamine B (SRB) Assay

Expertise & Justification: While the MTT assay is a common method for assessing cell viability, it relies on mitochondrial dehydrogenase activity, which can be influenced by the test compound itself, leading to confounding results.[7][8] We therefore recommend the Sulforhodamine B (SRB) assay. The SRB assay is a stoichiometric, colorimetric method that relies on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][9] This measurement of total biomass is independent of metabolic state, less prone to interference from test compounds, and offers excellent sensitivity, reproducibility, and a stable end-point.[9][10]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Plating: Seed cells from various cancer lines (e.g., A549, U251, MCF-7, HepG2) into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid in culture medium. Following the 24-hour attachment period, replace the medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Return the plates to the incubator for a 48-72 hour exposure period.

-

Cell Fixation: After incubation, gently remove the treatment medium. Adherent cells are fixed by adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubating at 4°C for 60 minutes.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove excess TCA and medium components. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.[10]

-

Analysis: Calculate the percentage of cell growth inhibition and determine the 50% inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Anticipated Cytotoxicity Profile

All quantitative data should be summarized for clear interpretation.

| Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |

| A549 | Lung Carcinoma | Experimental Value | Experimental Value |

| U251 | Glioblastoma | Experimental Value | Experimental Value |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |

| HCT-116 | Colorectal Carcinoma | Experimental Value | Experimental Value |

Visualization: SRB Assay Workflow

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Integrated Screening Strategy and Decision Matrix

Causality: The power of this screening approach lies not in the individual assays, but in the integrated interpretation of their results. The data from each phase informs the next steps in the drug discovery pipeline. A comprehensive workflow visualizes this decision-making process, ensuring a logical progression from broad screening to targeted investigation.

Visualization: Overall In-Vitro Screening Cascade

Caption: Integrated strategy for preliminary in-vitro screening and decision-making.

Conclusion

This technical guide outlines a robust, multi-faceted strategy for the . By beginning with a foundational cytotoxicity assessment and progressing to parallel, mechanism-based secondary assays, this approach allows for the efficient and logical characterization of the compound's primary bioactivity. The emphasis on explaining the causality behind protocol selection ensures that the data generated is not only quantitative but also contextually relevant. The results from this screening cascade will provide a critical data package to guide subsequent lead optimization efforts, detailed mechanism-of-action studies, and eventual progression to in-vivo efficacy models, forming the bedrock of a successful drug discovery campaign.

References

- Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide. Benchchem.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry.

- Broth microdilution. Wikipedia.

- In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide. Benchchem.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated

- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- In vitro assays for cyclooxygenase activity and inhibitor characteriz

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Semantic Scholar.

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC - PubMed Central.

- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives.

- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.

- In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. ScienceDirect.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH.

- Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers.

- Rapid Screening of Antimicrobial Synthetic Peptides.

- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

- Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. Benchchem.

- Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.

- Methods of screening for antimicrobial compounds.

- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.

- Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. PubMed Central.

- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- New colorimetric cytotoxicity assay for anticancer-drug screening. PubMed.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.

- Cytotoxicity MTT Assay Protocols and Methods.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules

- Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. MDPI.

- 2,4-diphenyl-1,3-thiazole-5-carboxylic acid | 502935-47-9. Benchchem.

- A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu

- 2,4-DIPHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 502935-47-9. ChemicalBook.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. scielo.br [scielo.br]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. saudijournals.com [saudijournals.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide

Abstract

This document provides a comprehensive guide for the synthesis of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide, a key scaffold in medicinal chemistry and drug development. The protocol herein is structured to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, grounded in established chemical principles. The synthesis is presented in two main stages: the formation of the core heterocyclic structure, 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, via a modified Hantzsch thiazole synthesis, followed by the final amide coupling to yield the target compound. This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: Significance of Trifluoromethylated Thiazoles

Thiazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, 2-phenyl-4-trifluoromethylthiazole-5-carboxamide and its analogues are of considerable interest in the development of novel therapeutic agents.[4] This protocol outlines a reliable synthetic route to this important compound class.

Overall Synthetic Strategy

The synthesis of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide is achieved through a two-step process. The first step involves the construction of the thiazole ring through a Hantzsch-type condensation reaction to form the key intermediate, 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. The second step is the conversion of this carboxylic acid to the final carboxamide.

Caption: Overall synthetic pathway for 2-phenyl-4-trifluoromethylthiazole-5-carboxamide.

Experimental Protocols

Materials and Reagents

| Reagent | Purity | Supplier |

| Thiobenzamide | 98% | Sigma-Aldrich |

| Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 97% | Sigma-Aldrich |

| Ethanol (anhydrous) | 99.5% | Fisher Scientific |

| Sodium hydroxide | ≥98% | Merck |

| Hydrochloric acid (concentrated) | 37% | VWR Chemicals |

| Thionyl chloride | 99.5% | Acros Organics |

| Dichloromethane (anhydrous) | 99.8% | Sigma-Aldrich |

| Ammonium hydroxide (concentrated) | 28-30% | Fisher Scientific |

| Ethyl acetate | HPLC | Fisher Scientific |

| Hexanes | HPLC | Fisher Scientific |

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

This step is a modification of the classic Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone or a related species.[2][5][6] In this protocol, thiobenzamide reacts with ethyl 2-chloro-4,4,4-trifluoroacetoacetate to form the ethyl ester of the target carboxylic acid, which is then hydrolyzed.

3.2.1. Synthesis of Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (10.0 g, 72.9 mmol) and anhydrous ethanol (100 mL).

-

Stir the mixture until the thiobenzamide is fully dissolved.

-

Slowly add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (15.9 g, 72.9 mmol) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system.

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume to approximately 20 mL under reduced pressure.

-

Pour the concentrated mixture into 200 mL of ice-cold water and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield the crude ethyl ester.

-

Recrystallize the crude product from ethanol/water to obtain pure ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate.

3.2.2. Hydrolysis to 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

-

In a 250 mL round-bottom flask, suspend the dried ethyl ester (from step 3.2.1) in ethanol (100 mL).

-

Add a solution of sodium hydroxide (4.37 g, 109.4 mmol) in water (25 mL).

-

Heat the mixture to reflux for 4 hours, or until TLC indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum at 50 °C.

Step 2: Synthesis of 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide

The conversion of a carboxylic acid to a primary amide can be achieved through several methods.[7][8][9][10] A common and effective approach involves the formation of an acyl chloride intermediate, followed by reaction with an ammonia source.[8]

-

To a 100 mL flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (5.0 g, 18.3 mmol).

-

Add anhydrous dichloromethane (50 mL) followed by the dropwise addition of thionyl chloride (2.0 mL, 27.5 mmol) at 0 °C (ice bath).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

-

Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. The solution should become clear.

-

Cool the mixture to room temperature and remove the excess thionyl chloride and dichloromethane under reduced pressure. This yields the crude acyl chloride, which should be used immediately in the next step.

-

Dissolve the crude acyl chloride in 50 mL of anhydrous dichloromethane and cool to 0 °C in an ice bath.

-

Slowly add this solution dropwise to a vigorously stirred beaker containing 100 mL of concentrated ammonium hydroxide, also cooled in an ice bath.

-

After the addition is complete, continue stirring at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Separate the organic layer in a separatory funnel. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford the pure 2-phenyl-4-trifluoromethylthiazole-5-carboxamide.

Characterization

The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Expected Appearance | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) |

| 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | White solid | ~226-227 | 13.5 (s, 1H, COOH), 8.0-8.2 (m, 2H, Ar-H), 7.5-7.7 (m, 3H, Ar-H) |

| 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide | White solid | ~256-259 | 8.2-8.4 (br s, 1H, NH), 7.9-8.1 (m, 2H, Ar-H), 7.6-7.8 (br s, 1H, NH), 7.4-7.6 (m, 3H, Ar-H) |

Note: Expected melting points and NMR data are based on structurally similar compounds reported in the literature and may vary slightly.[4]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The protocol detailed in this application note presents a robust and reproducible method for the synthesis of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide. By providing a clear rationale for each step and adhering to principles of scientific integrity, this guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical applications.

References

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

Li, X., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(10), 19038-19051. [Link]

-

Chemguide. (n.d.). The Preparation of Amides. [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

-

Zhang, Y., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Materials Chemistry B. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2245-2255. [Link]

-

ResearchGate. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

OSTI.GOV. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

-

ResearchGate. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

-

Gomaa, A. A. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1272. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Characterizing 2,4-diphenyl-1,3-thiazole-5-carboxylic acid in Kinase Inhibition Assays

Introduction: The Growing Importance of Thiazole Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1][2] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1][3] In fact, over 500 protein kinases have been identified in the human genome, with many being explored as "druggable" targets.[4]

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[5] Its unique structural and electronic properties allow for diverse interactions with biological targets.[2][5][6] Specifically, derivatives of the 1,3-thiazole-5-carboxylic acid core have been identified as potent inhibitors of various protein kinases, including Casein Kinase 2 (CK2) and c-Met, demonstrating their potential as a foundation for novel anti-cancer agents.[7][8][9] This application note provides a detailed guide for researchers on the use of a specific derivative, 2,4-diphenyl-1,3-thiazole-5-carboxylic acid, in in vitro kinase inhibition assays. We will explore the principles behind kinase activity measurement, provide a detailed protocol for a luminescence-based assay, and discuss data interpretation.

Principle of Kinase Inhibition Assays

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor.[10] A typical kinase reaction involves the transfer of a phosphate group from a donor molecule, usually adenosine triphosphate (ATP), to a specific substrate (a protein or peptide).[10] The inhibitory potential of a compound is determined by quantifying the reduction in either the formation of the phosphorylated product or the consumption of ATP.[10]

There are several formats for in vitro kinase assays, each with its own advantages and disadvantages.[11] These can be broadly categorized as:

-

Radiometric Assays: Considered a gold standard, these assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) and measure the incorporation of the radiolabel into the substrate.[10][12] They are highly sensitive and direct but involve handling radioactive materials.[12]

-

Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[13] Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high sensitivity.[13]

-

Luminescence-Based Assays: These assays are widely used in high-throughput screening and typically measure the amount of ATP remaining after the kinase reaction or the amount of ADP produced.[3][13] For example, the ADP-Glo™ Kinase Assay quantifies the amount of ADP generated, which is directly proportional to kinase activity.[3][14]

This application note will focus on a luminescence-based ADP detection assay due to its high sensitivity, scalability, and avoidance of radioactive materials.

Characterizing 2,4-diphenyl-1,3-thiazole-5-carboxylic acid: A Luminescence-Based Kinase Inhibition Assay Protocol

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid against a target kinase. The IC₅₀ value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[4][12]

Materials and Reagents

-

Test Compound: 2,4-diphenyl-1,3-thiazole-5-carboxylic acid

-

Kinase: Recombinant kinase of interest (e.g., CK2, c-Met)

-

Substrate: Specific peptide or protein substrate for the chosen kinase

-

ATP: Adenosine triphosphate

-

Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA[3]

-

DMSO: Dimethyl sulfoxide (for compound dilution)

-

Luminescence-Based ADP Detection Kit: (e.g., ADP-Glo™ Kinase Assay Kit)

-

Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements[3]

-

Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) for assay validation[3]

Experimental Workflow

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing. It is crucial to determine the appropriate concentration range based on preliminary screening or literature on similar compounds.

-

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to each well.[3]

-

Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.[3]

-

Gently mix and incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.[3]

-

-

Initiation and Incubation of Kinase Reaction:

-

Prepare a mixture of the kinase substrate and ATP in the kinase assay buffer. The concentrations of both should be optimized for the specific kinase, often near the Km value for ATP to ensure sensitive detection of ATP-competitive inhibitors.[12]

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[3]

-

Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[3]

-

-

ADP Detection:

-

Following the kinase reaction incubation, add 10 µL of the ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining ATP.[3]

-

Incubate for 40 minutes at room temperature.[3]

-

Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal.[3]

-

Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[3]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[3]

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.[3]

-

Data Presentation and Interpretation

The results of the kinase inhibition assay should be presented in a clear and concise manner. A table summarizing the IC₅₀ values for the test compound and any controls is highly recommended.

| Compound | Target Kinase | IC₅₀ (nM) |

| 2,4-diphenyl-1,3-thiazole-5-carboxylic acid | Kinase X | Experimental Value |

| Staurosporine (Control) | Kinase X | Experimental Value |

The dose-response curve provides a visual representation of the inhibitor's potency. A steeper curve generally indicates a more cooperative binding interaction. The IC₅₀ value is a critical parameter for comparing the potency of different inhibitors.

Understanding the Mechanism of Inhibition

While the IC₅₀ value is a measure of potency, it does not fully describe the mechanism of inhibition. Kinase inhibitors can act through various mechanisms, most commonly as ATP-competitive inhibitors that bind to the ATP-binding site of the kinase.[4] To further characterize the interaction of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid with its target kinase, additional kinetic studies can be performed.[4] By measuring the inhibitor's effect at varying concentrations of ATP and substrate, one can determine if the inhibition is competitive, non-competitive, or uncompetitive.[4]

Caption: ATP-competitive inhibition mechanism.

Troubleshooting and Considerations

Several factors can influence the outcome of a kinase assay, and it is important to be aware of potential pitfalls:

-

Compound Interference: Some compounds may intrinsically fluoresce or quench the luminescent signal, leading to false positives or negatives.[13] It is advisable to test the compound in the absence of the kinase reaction to check for such interference.

-

DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is important to keep the final DMSO concentration consistent across all wells and as low as possible.[13]

-

Reagent Purity: Impurities in ATP, substrates, or buffers can affect the reaction kinetics and lead to variability in the results.[13]

-

Protein Aggregation: The aggregation of the kinase protein can lead to altered or reduced activity.[13]

Conclusion

The 2,4-diphenyl-1,3-thiazole-5-carboxylic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and principles outlined in this application note provide a robust framework for researchers to accurately assess the inhibitory activity of this and similar compounds. By employing a systematic approach to assay design, execution, and data analysis, researchers can confidently characterize the potential of new chemical entities in the exciting field of kinase-targeted drug discovery.

References

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59–69. [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

-

PubMed. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

Protopopov, M. V., et al. (2018). Identification of 1,3-thiazole-5-carboxylic acid derivatives as inhibitors of protein kinase CK2. Current Enzyme Inhibition, 14(2), 152-159. [Link]

-

Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23. [Link]

-

RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchem.org.ua [medchem.org.ua]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 14. bmglabtech.com [bmglabtech.com]

Introduction: The Role and Challenge of Thiazole Scaffolds in Drug Discovery

An Application Guide to the Cytotoxicity Assessment of Thiazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole derivatives are integral to numerous approved drugs, including the anticancer agent Dasatinib, and are continuously explored for their therapeutic potential in oncology, infectious diseases, and inflammation.[1][3][4]

As with any potent therapeutic candidate, a thorough understanding of a compound's cytotoxic profile is paramount. For thiazole-based compounds, this assessment is not merely a measure of toxicity but a critical step in elucidating the mechanism of action, which can range from the induction of apoptosis to the inhibition of key cellular kinases or disruption of microtubule assembly.[3][5][6] This guide provides a comprehensive overview of robust, field-proven methods for assessing the cytotoxicity of these compounds, emphasizing not just the procedural steps but the scientific rationale that underpins a successful and interpretable study.

Pillar 1: Selecting the Appropriate Cytotoxicity Assay

No single assay can provide a complete picture of a compound's cytotoxic effect. The choice of method depends on the cellular process being interrogated. A multi-parametric approach, combining assays that measure different cellular endpoints, is the gold standard for building a comprehensive cytotoxicity profile.

-

Metabolic Activity Assays (e.g., MTT): These assays measure the activity of mitochondrial enzymes, which serves as a proxy for cell viability and proliferation. They are excellent for initial high-throughput screening.

-

Membrane Integrity Assays (e.g., LDH): These methods quantify the release of cytosolic components, like lactate dehydrogenase (LDH), from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[7]

-

Apoptosis Assays (e.g., Caspase-3/7 Activity): These assays detect the activation of key effector caspases, which are central executioners of the apoptotic pathway.[8][9] They are crucial for determining if a compound induces programmed cell death.

The following workflow illustrates a logical progression for characterizing the cytotoxicity of a novel thiazole-based compound.

Caption: Principle of the MTT assay.

Critical Consideration for Thiazole-Based Compounds: A significant pitfall in using tetrazolium-based assays is the potential for direct chemical interference by the test compound. [10]Compounds with inherent reducing properties can directly convert MTT to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, masking true cytotoxicity. [11] Self-Validation Step: To control for this, always include a "compound blank" control: wells containing culture medium, MTT reagent, and the thiazole compound at its highest concentration, but without cells . [10][11]Any significant color change in these wells indicates direct chemical reduction and necessitates the use of an alternative assay, such as the LDH assay.

Detailed Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [12][13]2. Compound Treatment: Prepare serial dilutions of the thiazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., <0.5% DMSO). [10]Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). [12]3. MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. [14]Aspirate the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this period, visible purple precipitates will form in wells with viable cells. [14]5. Formazan Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl) to each well. [13][15]6. Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [10]Measure the absorbance at a primary wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise. 7. Data Analysis:

-

Subtract the average absorbance of the medium blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity. [7][16] Causality Behind Experimental Choices: Unlike the MTT assay which measures metabolic function, the LDH assay is a direct measure of cell membrane rupture, a key feature of necrosis but also a late event in apoptosis. This makes it an excellent confirmatory assay and particularly useful for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. The assay is an enzymatic reaction where the released LDH converts a substrate into a colored product, which is then measured. [17] Detailed Step-by-Step Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the thiazole compound in a 96-well plate as described in the MTT protocol (Steps 1 & 2). Crucially, you must also prepare controls for determining maximum LDH release.

-

Prepare Controls: For each condition (including the vehicle control), prepare a parallel set of wells. To these "maximum LDH release" wells, add 10 µL of a Lysis Solution (e.g., 10X Triton X-100) 45 minutes before the end of the incubation period to lyse all cells. [18]3. Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. [18]Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well flat-bottom plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a diaphorase/catalyst solution). [17]Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. [18]The reaction will produce a colored formazan product. Stop the reaction by adding 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm. 6. Data Analysis:

-

Subtract the background absorbance (from wells with medium only) from all readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-